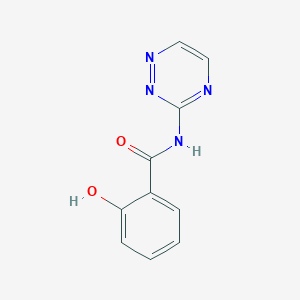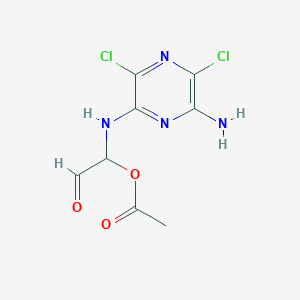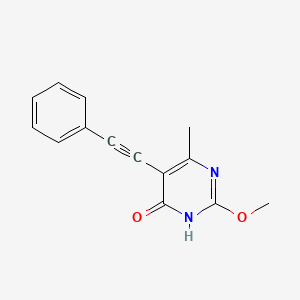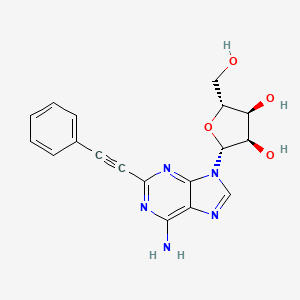
2-Hydroxy-N-(1,2,4-triazin-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-N-(1,2,4-triazin-3-yl)benzamide is a chemical compound with the molecular formula C9H8N4O2 It is known for its unique structure, which includes a benzamide group attached to a 1,2,4-triazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N-(1,2,4-triazin-3-yl)benzamide typically involves the condensation of 2-hydroxybenzoic acid with 1,2,4-triazine derivatives. One common method includes the use of phenyl salicylate and amitrole as starting materials . The reaction is carried out under controlled conditions, often involving the use of catalysts and specific temperature settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
化学反応の分析
Types of Reactions
2-Hydroxy-N-(1,2,4-triazin-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions may yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce quinone derivatives, while substitution reactions can yield various substituted benzamides.
科学的研究の応用
2-Hydroxy-N-(1,2,4-triazin-3-yl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: The compound exhibits potential antibacterial and antioxidant activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 2-Hydroxy-N-(1,2,4-triazin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxyl group and the triazine ring play crucial roles in its biological activity. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its antibacterial and antioxidant effects .
類似化合物との比較
Similar Compounds
- 2-Hydroxy-N-1H-1,2,4-triazol-3-ylbenzamide
- 3-Salicylamido-1H-1,2,4-triazole
- Benzamide, 2-hydroxy-N-1H-1,2,4-triazol-3-yl
Uniqueness
2-Hydroxy-N-(1,2,4-triazin-3-yl)benzamide is unique due to its specific combination of a benzamide group and a 1,2,4-triazine ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
| 61745-72-0 | |
分子式 |
C10H8N4O2 |
分子量 |
216.20 g/mol |
IUPAC名 |
2-hydroxy-N-(1,2,4-triazin-3-yl)benzamide |
InChI |
InChI=1S/C10H8N4O2/c15-8-4-2-1-3-7(8)9(16)13-10-11-5-6-12-14-10/h1-6,15H,(H,11,13,14,16) |
InChIキー |
KPRQLTJRMKWGLR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=CN=N2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










